molecular formula C15H12FN3O3S B10880148 4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide

4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide

Cat. No.: B10880148
M. Wt: 333.3 g/mol
InChI Key: UGIXWPMCTBKQBZ-UHFFFAOYSA-N
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Description

4-Fluoro-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide is a synthetic organic compound with a molecular formula of C15H12FN3O3S This compound is characterized by the presence of a fluorine atom, a hydroxybenzoyl group, and a hydrazino carbothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzohydrazide and 2-hydroxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorobenzohydrazide is dissolved in the solvent, and 2-hydroxybenzoyl chloride is added dropwise with continuous stirring. The reaction mixture is then heated under reflux for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure 4-fluoro-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-Fluoro-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N~1~-{[2-(2-hydroxyphenyl)propylidene]benzohydrazide: Similar in structure but with a propylidene group instead of a carbothioyl group.

    4-Fluoro-N~1~-{[2-(2-hydroxybenzylidene)hydrazino]carbothioyl}benzamide: Similar but with a benzylidene group instead of a hydroxybenzoyl group.

Uniqueness

4-Fluoro-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide is unique due to the presence of both a fluorine atom and a hydroxybenzoyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H12FN3O3S

Molecular Weight

333.3 g/mol

IUPAC Name

4-fluoro-N-[[(2-hydroxybenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C15H12FN3O3S/c16-10-7-5-9(6-8-10)13(21)17-15(23)19-18-14(22)11-3-1-2-4-12(11)20/h1-8,20H,(H,18,22)(H2,17,19,21,23)

InChI Key

UGIXWPMCTBKQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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